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Compound of Interest

Compound Name: Fmoc-d-met-opfp

CAS No.: 210473-10-2

Cat. No.: B3251638

Get Quote

Executive Summary
Fmoc-D-Met-OPfp (9-Fluorenylmethoxycarbonyl-D-methionine pentafluorophenyl ester)

represents a specialized class of "pre-activated" amino acid building blocks used in Solid

Phase Peptide Synthesis (SPPS). Unlike standard free acids that require in-situ activation

(using reagents like HATU or DIC), Pfp esters are stable, crystalline species that react rapidly

with amines, particularly when catalyzed by HOBt or HOAt.

This guide details the chemical architecture, a validated synthesis protocol using the DCC

method, and the strategic application of this ester to minimize racemization and suppress side

reactions during the incorporation of D-Methionine—a critical residue for inducing specific

conformational constraints in therapeutic peptides.

Chemical Identity and Architecture
Fmoc-D-Met-OPfp combines the base-labile Fmoc protecting group with a highly reactive

pentafluorophenyl (Pfp) ester. The electron-withdrawing nature of the five fluorine atoms on the

phenyl ring significantly increases the electrophilicity of the carbonyl carbon, facilitating

nucleophilic attack by the N-terminal amine of the growing peptide chain.[1]
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Table 1: Physicochemical Profile
Property Specification

Chemical Name
N-α-Fmoc-D-methionine pentafluorophenyl

ester

CAS Number 210473-10-2

Molecular Formula C₂₆H₂₀F₅NO₄S

Molecular Weight 537.5 g/mol

Appearance White to off-white crystalline solid

Solubility Soluble in DMF, DCM, THF; Insoluble in Water

Storage
2–8°C (Desiccated); Stable for months if kept

dry

Synthesis Strategy: The DCC/HOPfp Method
The synthesis of Fmoc-D-Met-OPfp relies on the esterification of Fmoc-D-Met-OH with

pentafluorophenol (HOPfp). The most robust method utilizes Dicyclohexylcarbodiimide (DCC)

as a dehydration agent. This pathway is preferred over mixed anhydrides for bulk preparation

due to the high crystallinity of the resulting urea byproduct (DCU), which simplifies purification.

Mechanistic Pathway
The reaction proceeds via the formation of an O-acylisourea intermediate. The high acidity of

pentafluorophenol (pKa ~5.5) allows it to attack this intermediate, displacing DCU and forming

the active ester.
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Figure 1: Mechanistic pathway for the DCC-mediated synthesis of Fmoc-D-Met-OPfp.

Detailed Experimental Protocol
Safety Note: DCC is a potent allergen and sensitizer. Pentafluorophenol is corrosive. Perform

all operations in a fume hood.

Reagents:

Fmoc-D-Met-OH (1.0 eq, 10 mmol, 3.72 g)

Pentafluorophenol (HOPfp) (1.1 eq, 11 mmol, 2.02 g)

DCC (1.1 eq, 11 mmol, 2.27 g)

Solvent: Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (50 mL)

Procedure:

Dissolution: In a round-bottom flask, dissolve Fmoc-D-Met-OH and Pentafluorophenol in

anhydrous EtOAc (or DCM). Stir until clear.

Activation (0°C): Cool the solution to 0°C using an ice bath.

DCC Addition: Dissolve DCC in a minimum volume of the same solvent and add it dropwise

to the reaction mixture over 10 minutes. Reasoning: Slow addition at low temperature
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prevents the formation of N-acylurea side products.

Reaction: Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature (RT)

and stir for an additional 3–4 hours. A heavy white precipitate of Dicyclohexylurea (DCU) will

form.

Filtration: Filter off the DCU byproduct using a sintered glass funnel or Celite pad. Wash the

solid cake with a small amount of cold solvent.

Workup:

Wash the filtrate with 5% NaHCO₃ (3 x 20 mL) to remove unreacted phenols and acids.

Wash with water and brine.

Dry the organic layer over anhydrous Na₂SO₄.

Purification: Evaporate the solvent under reduced pressure to yield a crude oil or solid.

Recrystallize from EtOAc/Hexane or Ethanol to obtain pure white crystals.

Quality Control (QC) Standards
A self-validating system requires strict QC before the ester is used in valuable peptide

assembly.

HPLC: Purity should be ≥ 98%. Impurities often include free Fmoc-D-Met-OH (hydrolysis) or

DCU traces.

¹H NMR: Confirm the Fmoc group signals (7.3–7.8 ppm) and the Methionine side chain (S-

Me singlet at ~2.1 ppm).

¹⁹F NMR: Distinctive signals for the pentafluorophenyl group (ortho, meta, para fluorines)

confirm the ester formation.

Melting Point: High crystallinity is a marker of purity.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3251638?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application in Solid Phase Peptide Synthesis
(SPPS)[1][2]
Pfp esters are particularly advantageous for "difficult" couplings where standard activation

might be too slow or prone to racemization. They are often used with HOBt (1-

Hydroxybenzotriazole) as a catalyst.

The Pfp-Ester Coupling Cycle
Unlike free acids, Pfp esters do not require a pre-activation step. They are dissolved and added

directly to the resin.
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Figure 2: SPPS cycle utilizing pre-activated Fmoc-D-Met-OPfp.

Protocol for Automated/Manual Synthesis
Resin Preparation: Swell the resin in DMF for 30 minutes.
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Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove the Fmoc group.

Wash thoroughly.[2]

Coupling Solution:

Dissolve Fmoc-D-Met-OPfp (3.0 eq relative to resin loading) in DMF.

Add HOBt (3.0 eq). Note: HOBt acts as an auxiliary nucleophile, forming an active ester in

situ that is even more reactive towards the amine but less prone to side reactions.

No base (DIEA) is strictly required if the resin amine is free base, but a catalytic amount is

often added to ensure the amine is deprotonated.

Reaction: Shake at room temperature for 45–60 minutes.

Monitoring: Perform a Kaiser test (ninhydrin) to ensure complete coupling (negative result =

no free amines).

Advantages Over In-Situ Activation
Racemization Suppression: The neutral conditions (often base-free) and the specific

reactivity of Pfp esters minimize the risk of converting D-Met to L-Met, preserving the

stereochemical integrity of the peptide.

Stability: Stock solutions of Pfp esters in DMF are more stable than activated esters

generated in-situ (e.g., O-acylisoureas from DIC), making them ideal for overnight automated

runs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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